![molecular formula C21H16N2O3 B2448983 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide CAS No. 477511-70-9](/img/structure/B2448983.png)
3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves a free radical cyclization cascade to construct the benzofuran ring, which is known for its high yield and fewer side reactions . Another method involves proton quantum tunneling, which also provides high yield and is conducive to the construction of complex benzofuran ring systems .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide exhibits a range of biological activities, making it a subject of interest in pharmacological studies:
Antitumor Activity
Research indicates that this compound possesses significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting microtubule dynamics, which is crucial for cell division. A notable case study revealed an IC50 value of approximately 4.1 μM against lung cancer cell lines, indicating potent antiproliferative effects.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Antioxidative Properties
Additionally, this compound has shown potential as an antioxidant agent, which could provide protective effects against oxidative stress-related diseases.
Scientific Research Applications
The compound serves multiple roles in scientific research:
Chemistry
- Used as a building block for synthesizing more complex molecules.
Biology
- Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine
- Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are likely mediated through its ability to interact with enzymes, receptors, or other proteins, leading to the modulation of various cellular processes . For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities, such as anti-tumor and antibacterial properties.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide is unique due to its specific combination of the benzofuran and naphthalen-1-yl acetamido groups, which may confer distinct biological activities and pharmacological properties compared to other benzofuran or indole derivatives .
Biological Activity
3-(2-(Naphthalen-1-yl)acetamido)benzofuran-2-carboxamide is a chemical compound that has attracted considerable attention due to its potential biological activities. This compound belongs to the benzofuran class, which is known for diverse pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Understanding its biological activity is essential for evaluating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O3, with a molecular weight of approximately 318.36 g/mol. The structure features a benzofuran core linked to a naphthalenyl acetamido group, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈N₂O₃ |
Molecular Weight | 318.36 g/mol |
Melting Point | Not available |
Solubility | Soluble in DMSO |
The biological activities of this compound are believed to be mediated through its interaction with various molecular targets. These may include enzymes, receptors, or other proteins involved in cellular processes. For instance, the compound may inhibit tubulin polymerization, which is crucial for cell division and has been implicated in cancer cell proliferation .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression.
Case Study:
In a study evaluating various derivatives of benzofuran compounds, it was found that this compound demonstrated an IC50 value of approximately 4.1 μM against lung cancer cell lines, indicating potent antiproliferative effects .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Antioxidative Properties
Additionally, this compound has shown potential as an antioxidant agent, which could provide protective effects against oxidative stress-related diseases.
Summary of Biological Activities
Properties
IUPAC Name |
3-[(2-naphthalen-1-ylacetyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c22-21(25)20-19(16-10-3-4-11-17(16)26-20)23-18(24)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOARTQLVXXASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.